molecular formula C21H21NO4 B11283641 4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11283641
M. Wt: 351.4 g/mol
InChI Key: AJOGJYWYTGRSLK-UHFFFAOYSA-N
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Description

4-Ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine scaffold. Key structural features include:

  • A 4-ethyl group at position 4 of the chromene ring.
  • A 4-methoxybenzyl substituent at position 9, contributing electronic and steric effects.

This compound belongs to a broader class of chromeno-oxazines, which are synthesized via aminomethylation of isoflavones or coumarins with amino alcohols and formaldehyde (Method A) . Such derivatives are studied for diverse biological activities, including anti-osteoporosis, antiviral, and antimalarial properties .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

4-ethyl-9-[(4-methoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO4/c1-3-15-10-20(23)26-21-17(15)8-9-19-18(21)12-22(13-25-19)11-14-4-6-16(24-2)7-5-14/h4-10H,3,11-13H2,1-2H3

InChI Key

AJOGJYWYTGRSLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a coumarin derivative and an appropriate aldehyde.

    Introduction of the Oxazinone Ring: The oxazinone ring is introduced via a Mannich-type condensation reaction, which involves the reaction of the chromeno core with formaldehyde and a primary amine.

    Addition of the Ethyl and Methoxybenzyl Groups: The ethyl and methoxybenzyl groups are introduced through alkylation reactions using suitable alkyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the chromeno-oxazine scaffold significantly influence melting points, solubility, and reactivity:

Compound (Reference) Substituents (Position) Melting Point (°C) Key Observations
Target Compound 4-Ethyl, 9-(4-methoxybenzyl) Not reported Methoxy enhances lipophilicity .
9-Butyl-3-(4-methoxyphenyl)-... (2) 9-Butyl, 3-(4-methoxyphenyl) Not reported Longer alkyl chain increases hydrophobicity .
6k (4-Fluorophenyl derivative) 9-(4-Fluorophenyl) 140–143 Halogen substituents raise melting points .
Ferrocenyl Derivative (12b) Ferrocenyl group at position 9 Not reported Metal incorporation alters redox activity .

Key Trends :

  • Alkyl Chains : Ethyl/butyl groups at position 4 or 9 improve lipid solubility but reduce polarity.
  • Aryl Substituents : Electron-donating groups (e.g., 4-methoxybenzyl) enhance resonance stabilization, whereas electron-withdrawing groups (e.g., fluoro) increase polarity and melting points .
Anti-Osteoporosis Activity
  • Compound 7 (9-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-...): Promotes osteoblast formation via BMP/Smad pathway and inhibits osteoclastogenesis via RANK/RANKL/OPG, outperforming ipriflavone in vivo .
  • Target Compound : The 4-methoxybenzyl group may similarly enhance osteoblast signaling, but the ethyl group’s smaller size could reduce steric hindrance compared to furan .
Antiviral/Anti-Phytopathogenic Activity
  • 6k (4-fluorophenyl derivative): Exhibits antiviral activity (melting point 140–143°C), with fluorine’s electronegativity enhancing target binding .
  • Target Compound : Methoxy’s electron-donating nature may reduce binding affinity compared to halogens, but this requires validation .
Antimalarial Activity
  • Ferrocenyl Derivatives : Exhibit in vitro antimalarial activity due to redox-active iron centers. The target compound lacks this feature, suggesting divergent mechanisms .

Biological Activity

The compound 4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in anticancer and antibacterial domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure features a chromeno framework combined with an oxazine moiety, which is critical for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of 4-thiazolidinone have shown promising anticancer activities against various cancer cell lines such as A549 (lung cancer) and CACO-2 (colorectal cancer) .

The proposed mechanism of action for compounds in this class often involves:

  • Inhibition of tubulin polymerization : Similar to known antitubulin drugs, these compounds may bind to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
  • Reactive Oxygen Species (ROS) modulation : Some studies indicate that these compounds can reduce ROS production in cancer cells, which is linked to decreased metabolic activity and increased cell death .

Case Studies

A notable study evaluated several derivatives against human lung cancer cells (A549) and reported significant decreases in metabolic activity at concentrations ranging from 10 µM to 100 µM after 24 hours of exposure. The reduction ranged from 24% to 45% compared to control groups .

CompoundCell LineConcentration (µM)% Metabolic Activity Reduction
Les-6009A5491024%
Les-6009A5495045%
Les-6009CACO-210012%

Antibacterial Activity

Compounds similar to this compound have also demonstrated antibacterial properties. Heterocycles are known for their ability to disrupt bacterial cell walls or inhibit vital bacterial enzymes.

Research Findings

Research has indicated that certain derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication or protein synthesis .

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